molecular formula C23H22BrN5O7 B010330 N(10)-Bromoacetyl-5,8-dideazafolic acid CAS No. 101375-70-6

N(10)-Bromoacetyl-5,8-dideazafolic acid

Cat. No.: B010330
CAS No.: 101375-70-6
M. Wt: 560.4 g/mol
InChI Key: WQQZMTLUQMKEPJ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CB3717 is a quinazoline-based antifolate designed to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. Unlike classical antifolates like methotrexate (MTX), which target dihydrofolate reductase (DHFR), CB3717 directly binds TS, blocking the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) . Its structure includes a propargyl group at the N10 position and lacks the 5,8-dideaza modification, enhancing specificity for TS over DHFR . CB3717 demonstrated potent antitumor activity in preclinical models, including murine L1210 leukemia and human W1L2 lymphoblastoid cells, with IC50 values in the nanomolar range .

Properties

CAS No.

101375-70-6

Molecular Formula

C23H22BrN5O7

Molecular Weight

560.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-(2-bromoacetyl)amino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C23H22BrN5O7/c24-10-18(30)29(11-12-1-6-16-15(9-12)21(34)28-23(25)27-16)14-4-2-13(3-5-14)20(33)26-17(22(35)36)7-8-19(31)32/h1-6,9,17H,7-8,10-11H2,(H,26,33)(H,31,32)(H,35,36)(H3,25,27,28,34)/t17-/m0/s1

InChI Key

WQQZMTLUQMKEPJ-KRWDZBQOSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)N=C(NC3=O)N)C(=O)CBr

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)NC(=NC3=O)N)C(=O)CBr

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)NC(=NC3=O)N)C(=O)CBr

Synonyms

N(10)-bromoacetyl-5,8-dideazafolic acid

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings and Limitations

TS Overproduction : Primary resistance mechanism in CB3717-treated cells, with TS levels amplified up to 200-fold .

Polyglutamation: Critical for activity. CB3717 polyglutamates (tri-/tetra-glutamyl) are 66–101-fold more potent than monoglutamates .

Cross-Resistance : TS-amplified cells remain sensitive to 5-fluorodeoxyuridine (FdUrd) but resistant to DHFR inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.